4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine involves several steps . It starts with the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol to obtain 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline . This compound is then reduced in the presence of Raney nickel to obtain 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine .Molecular Structure Analysis
The molecular formula of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine is C12H9Cl3N2O . It has an average mass of 303.572 Da and a monoisotopic mass of 301.978058 Da .Chemical Reactions Analysis
4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine can undergo cyclizations and cyclocondensations to form benzimidazoles . It is also an intermediate in the synthesis of 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one .Physical And Chemical Properties Analysis
The predicted boiling point of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine is 419.2±45.0 °C and its predicted density is 1.514±0.06 g/cm3 . Its pKa is predicted to be 3.16±0.10 .Scientific Research Applications
Chemical Structure Analysis
- Molecular Structure Studies : Compounds similar to 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine have been analyzed for their molecular structure, including studies on their crystal structures and intermolecular interactions (Dhakal, Parkin, & Lehmler, 2019).
Material Science Applications
Polymer Synthesis : These compounds have been used in synthesizing various polymers. For example, the synthesis and characterization of copper(I) complexes with related diamines have been explored, revealing insights into their potential applications in material science (Dehghanpour, Khalaj, & Mahmoudi, 2009).
Solubility and Stability of Polyimides : Studies have focused on the synthesis of soluble and thermally stable polyimides from unsymmetrical diamines containing aromatic groups, indicating the relevance of these compounds in developing new materials with desirable properties (Ghaemy & Alizadeh, 2009).
Environmental and Chemical Applications
Photomutagenicity and Phototoxicity Studies : Research on the photochemical reactions of related compounds like 4-Chloro-1,2-phenylenediamine has been conducted to understand their mutagenic and phototoxic effects, which is crucial in assessing environmental and health risks (Wang, Mosley, Stewart, & Yu, 2008).
Pollutant Removal from Wastewater : The effectiveness of alternative adsorbents in removing chlorophenols (similar in structure to the queried compound) from wastewater has been studied, emphasizing the role of these compounds in environmental remediation processes (Kobetičová, Galbičková, Ševčíková, & Soldán, 2014).
properties
IUPAC Name |
4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O/c13-6-2-1-3-10(12(6)15)18-11-5-9(17)8(16)4-7(11)14/h1-5H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDWEKICDTYSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433533 | |
Record name | 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | |
CAS RN |
139369-42-9 | |
Record name | 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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